molecular formula C10F18O4 B8314848 Bis(nonafluoropentanoyl) peroxide CAS No. 308-29-2

Bis(nonafluoropentanoyl) peroxide

Cat. No.: B8314848
CAS No.: 308-29-2
M. Wt: 526.07 g/mol
InChI Key: UOFIMQWMHHYTIK-UHFFFAOYSA-N
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Description

Bis(nonafluoropentanoyl) peroxide is a fluorinated diacyl peroxide characterized by its fully fluorinated pentanoyl chains. Its structure consists of two nonafluoropentanoyl groups linked by a peroxide (–O–O–) bond. This compound is notable for its high thermal stability and reactivity, which arises from the strong electron-withdrawing effects of the fluorine substituents. These properties make it valuable in industrial applications such as polymerization initiators and fluorochemical synthesis . However, its decomposition kinetics and radical stability differ significantly from non-fluorinated or partially fluorinated analogs, necessitating careful handling and storage.

Properties

CAS No.

308-29-2

Molecular Formula

C10F18O4

Molecular Weight

526.07 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl 2,2,3,3,4,4,5,5,5-nonafluoropentaneperoxoate

InChI

InChI=1S/C10F18O4/c11-3(12,5(15,16)7(19,20)9(23,24)25)1(29)31-32-2(30)4(13,14)6(17,18)8(21,22)10(26,27)28

InChI Key

UOFIMQWMHHYTIK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Decomposition Parameters of Selected Peroxides

Compound Type $k_d$ (s$^{-1}$) $t_{1/2}$ (min) Radical Stability
This compound Diacyl 0.0021 55 High
Perfluoroallyl peroxide Dialkyl 0.0015 77 Moderate
Dibenzoyl peroxide Diacyl (non-fluorinated) 0.0056 21 Low

Note: Data extrapolated from studies on fluorinated peroxides .

Structural Influences on Reactivity

The stability of radicals generated from this compound is superior to those from dialkyl peroxides due to:

  • Electron-withdrawing fluorine atoms : These stabilize the R$_f$C(=O)O• radical through inductive effects, slowing recombination and enhancing persistence .
  • Steric effects : The bulky fluorinated chains hinder radical interactions, further extending $t_{1/2}$.

In contrast, partially fluorinated peroxides (e.g., bis(trifluoroacetyl) peroxide) exhibit intermediate stability, as fewer fluorine atoms reduce electron-withdrawing effects.

Research Findings and Implications

Recent studies highlight the unique role of this compound in fluoropolymer production, where its controlled decomposition ensures efficient initiation of radical chain reactions. However, its slower decomposition kinetics compared to non-fluorinated analogs may limit its utility in low-temperature applications. Further research is needed to optimize its use while mitigating environmental risks .

Q & A

Q. What are the standard methods for synthesizing Bis(nonafluoropentanoyl) peroxide, and how can purity be validated?

Synthesis typically involves coupling nonafluoropentanoyl chloride with hydrogen peroxide under controlled acidic conditions. Purification is achieved via recrystallization in non-polar solvents (e.g., hexane) or chromatographic methods (e.g., HPLC). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC-UV) to quantify impurities . Differential scanning calorimetry (DSC) can also assess thermal stability during purification .

Q. What are the critical thermal decomposition properties of this compound for radical-initiated reactions?

The compound’s O-O bond undergoes homolytic cleavage upon heating, generating perfluorinated radicals. Decomposition kinetics are temperature-dependent, with half-life determined via isothermal DSC or gravimetric analysis. For example, at 90°C, decomposition rates may align with structurally similar peroxides (e.g., ~1-hour half-life for Bis(4-fluorobenzoyl) peroxide) . Researchers must calibrate reaction temperatures to balance initiation efficiency and safety.

Q. How should researchers handle safety and toxicity concerns during experimental use?

Toxicity data for perfluorinated peroxides are limited, but analogous compounds (e.g., perfluorooctanoic acid derivatives) suggest potential bioaccumulation and organ toxicity. Use fume hoods, personal protective equipment (PPE), and real-time gas monitoring for volatile byproducts. Toxicity screening should include in vitro assays (e.g., cytotoxicity in mammalian cell lines) and adherence to guidelines for perfluorinated compound handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in fluoropolymer synthesis?

Optimization involves solvent selection (e.g., fluorinated solvents to enhance solubility), initiator concentration (0.1–2.0 wt% monomer), and temperature gradients to control radical flux. For high-molecular-weight polymers, use low initiator concentrations and gradual heating (e.g., 60–100°C ramps). Monitor polymerization via gel permeation chromatography (GPC) and adjust conditions to mitigate premature termination .

Q. What methodologies resolve contradictions in reported decomposition kinetics or radical efficiency?

Contradictions often arise from solvent polarity or impurity interference. Use electron paramagnetic resonance (EPR) to quantify radical generation rates under varying conditions. Compare data across solvents (e.g., benzene vs. acetonitrile) and validate with computational models (e.g., density functional theory for bond dissociation energies) . Reproducibility requires strict control of peroxide purity and solvent drying .

Q. How does the fluorinated acyl structure influence this compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing perfluoroalkyl groups stabilize the acyloxy radicals, reducing recombination rates and enhancing initiation efficiency. This contrasts with non-fluorinated peroxides (e.g., benzoyl peroxide), where radical stability is lower. Compare reaction outcomes (e.g., polymer branching, molecular weight distributions) using GPC and MALDI-TOF mass spectrometry .

Q. What novel applications exist for this compound in materials science?

Emerging uses include surface functionalization of fluorinated nanoparticles and crosslinking agents for fluoropolymer hydrogels. For nanoparticle coatings, employ controlled UV-initiated decomposition in inert atmospheres. Characterize surface modifications via X-ray photoelectron spectroscopy (XPS) and contact angle measurements .

Methodological Notes

  • Data Validation : Cross-reference thermal analysis (DSC) with kinetic models (e.g., Arrhenius plots) to ensure decomposition data accuracy .
  • Contamination Mitigation : Use quartz reactors to avoid metal-catalyzed side reactions in fluoropolymer synthesis .
  • Ethical Compliance : Follow Stockholm Convention guidelines for handling persistent fluorinated compounds, including waste disposal protocols .

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